REACTION_CXSMILES
|
C[O:2][C:3]([CH2:5][O:6][C:7]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[N:10]=[C:9]([C:17]([O:19]C)=[O:18])[CH:8]=1)=[O:4].[Li+].[OH-]>O.CO>[C:3]([CH2:5][O:6][C:7]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[N:10]=[C:9]([C:17]([OH:19])=[O:18])[CH:8]=1)([OH:4])=[O:2] |f:1.2,3.4|
|
Type
|
CUSTOM
|
Details
|
After stirring for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the MeOH was evaporated
|
Type
|
DISSOLUTION
|
Details
|
the product dissolved in H2O
|
Type
|
CUSTOM
|
Details
|
thereby precipitating a white solid
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(O)COC1=CC(=NC2=CC=CC=C12)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | ||
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 83.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |